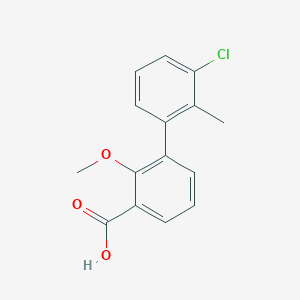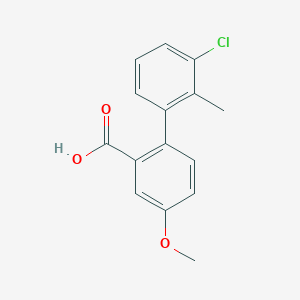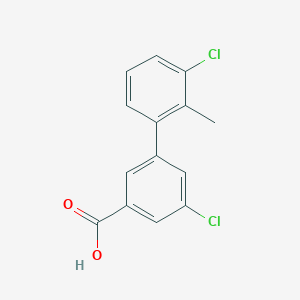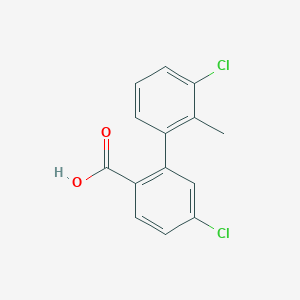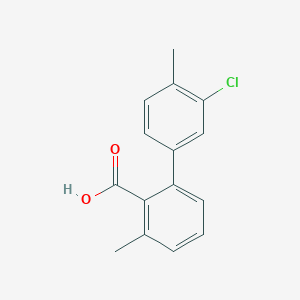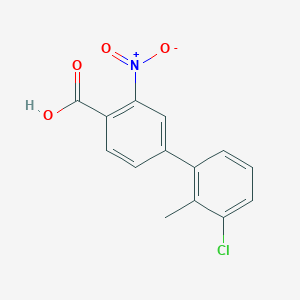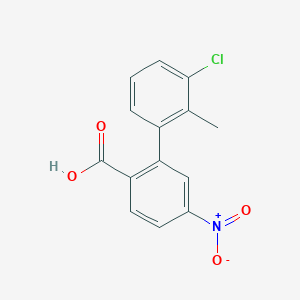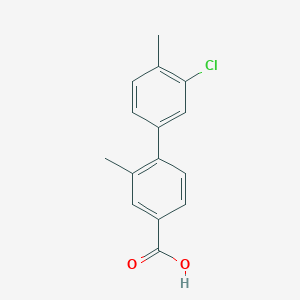
4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95% (4-CMP-3-MBA-95%) is a chemical compound used in scientific research and lab experiments. It is a derivative of benzoic acid and is comprised of a benzene ring with a methyl group and a chlorine atom attached to it. 4-CMP-3-MBA-95% is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. Due to its versatility and ease of synthesis, 4-CMP-3-MBA-95% is widely used in the pharmaceutical, biotechnological, and chemical industries.
Mécanisme D'action
The mechanism of action of 4-CMP-3-MBA-95% is not fully understood. However, it is believed that 4-CMP-3-MBA-95% acts as a substrate for enzymes, which catalyze the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% is believed to act as an inhibitor of certain enzymes, which can prevent the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-3-MBA-95% are not fully understood. However, it is known that 4-CMP-3-MBA-95% can act as an inhibitor of certain enzymes, which can affect the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% can act as a substrate for enzymes, which can affect the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CMP-3-MBA-95% in lab experiments include its availability, its versatility, and its ease of synthesis. 4-CMP-3-MBA-95% is readily available from chemical suppliers and can be synthesized using a variety of methods. In addition, 4-CMP-3-MBA-95% is versatile and can be used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. The main limitation of using 4-CMP-3-MBA-95% in lab experiments is its potential toxicity. 4-CMP-3-MBA-95% can be toxic if inhaled, ingested, or absorbed through the skin.
Orientations Futures
The future directions for 4-CMP-3-MBA-95% include further research into its mechanism of action, biochemical and physiological effects, and potential toxicity. In addition, further research into the use of 4-CMP-3-MBA-95% in drug development, biocatalysis, and chemical synthesis is needed. Finally, further research into the use of 4-CMP-3-MBA-95% as a catalyst in enzymatic reactions is needed.
Méthodes De Synthèse
4-CMP-3-MBA-95% can be synthesized using a variety of methods, including the Friedel-Crafts reaction and the Grignard reaction. The Friedel-Crafts reaction involves the reaction of 4-CMP-3-MBA-95% with an alkyl halide in the presence of an acid catalyst, such as aluminum chloride. The Grignard reaction involves the reaction of a halogenated aromatic compound, such as 4-CMP-3-MBA-95%, with a Grignard reagent, such as magnesium bromide, in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
4-CMP-3-MBA-95% is used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. In drug development, 4-CMP-3-MBA-95% is used to synthesize novel compounds that have potential therapeutic applications. In biocatalysis, 4-CMP-3-MBA-95% is used to catalyze enzymatic reactions, such as the production of enzymes that can be used in the synthesis of pharmaceuticals. In chemical synthesis, 4-CMP-3-MBA-95% is used to synthesize complex organic molecules.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUIEQIPWZUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690289 |
Source


|
| Record name | 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-69-1 |
Source


|
| Record name | 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



